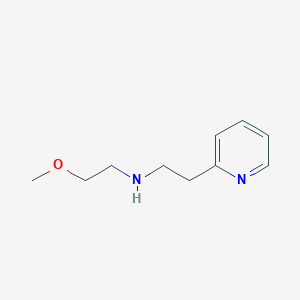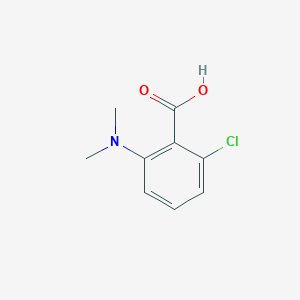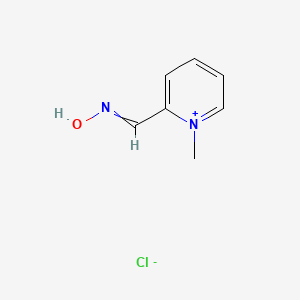
2-(3,4-Dichlorophenoxy)-5-nitropyridine
Vue d'ensemble
Description
2-(3,4-Dichlorophenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C11H6Cl2N2O3 and its molecular weight is 285.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Analysis
Synthesis and Structural Analysis : The synthesis of related nitropyridine compounds, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine, involves novel protocols like Vilsmeier–Haack chlorination. X-ray and spectroscopic analysis (IR, NMR, and electronic spectroscopy) are used to study structural features, along with UV–vis absorption and fluorescence spectroscopy to investigate optical properties (Jukić et al., 2010).
Vibrational and Electronic Analyses : Research on compounds like 2-hydroxy-4-methyl-5-nitropyridine involves using density functional theory (DFT) to analyze conformational stability, vibrational spectra, and electronic properties. These studies include HOMO–LUMO and NBO analyses, providing insights into molecular stability, charge distribution, and reactivity (Balachandran et al., 2012).
Chemical Reactivity and Applications
Nucleophilic Alkylations : Nitropyridines like 3-nitropyridine and 4-substituted-3-nitropyridines undergo nucleophilic alkylations, leading to ortho or para substitutions relative to the nitro group. Such reactions demonstrate potential applications in organic synthesis and chemical modifications (Andreassen et al., 2004).
Synthesis of Derivatives and Conjugates : The synthesis of derivatives, such as (5-nitro-2-pyridyl) 2-deoxy-1-thioglycosides, indicates applications in creating potential glycosyltransferases inhibitors. This includes methods like alpha-1-thioglycosidic bonding and reductions of nitro groups, highlighting the compound's versatility in pharmaceutical research (Komor et al., 2012).
Material Science and Non-Linear Optical Properties
- Non-Linear Optical (NLO) Material Applications : Studies on derivatives like 2-amino-5-chloro-3-nitropyridine focus on their potential as NLO materials. This involves examining hyperpolarizability, dipole moments, and electronic properties, suggesting applications in photonics and materials science (Selvam et al., 2020).
Propriétés
IUPAC Name |
2-(3,4-dichlorophenoxy)-5-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3/c12-9-3-2-8(5-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKDIAAVUSISDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Bromophenyl)amino]acetonitrile](/img/structure/B7808980.png)








